molecular formula C17H26O6 B14005238 Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate CAS No. 32514-73-1

Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate

Cat. No.: B14005238
CAS No.: 32514-73-1
M. Wt: 326.4 g/mol
InChI Key: QOMAQIUMGLVKSM-UHFFFAOYSA-N
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Description

Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate is an organic compound with the molecular formula C17H26O6. It is a benzoate ester characterized by the presence of multiple ethoxyethoxy groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to ethoxylation using ethylene oxide to introduce the ethoxyethoxy groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple ethoxyethoxy groups facilitate its binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate stands out due to its multiple ethoxyethoxy groups, which enhance its solubility and reactivity. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles .

Properties

CAS No.

32514-73-1

Molecular Formula

C17H26O6

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate

InChI

InChI=1S/C17H26O6/c1-4-19-10-11-20-12-13-22-14(3)23-16-8-6-15(7-9-16)17(18)21-5-2/h6-9,14H,4-5,10-13H2,1-3H3

InChI Key

QOMAQIUMGLVKSM-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC(C)OC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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